molecular formula C21H22ClN3O4 B14938060 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14938060
M. Wt: 415.9 g/mol
InChI Key: FHXJILDNPNECFB-UHFFFAOYSA-N
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Description

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, an indole ring, and a carboxamide group. Its molecular formula is C20H21ClN2O4, and it has a molecular weight of approximately 388.85 g/mol.

Preparation Methods

The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves several steps:

Chemical Reactions Analysis

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-25-17-6-5-15(28-2)10-13(17)11-18(25)21(27)23-9-8-20(26)24-14-4-7-19(29-3)16(22)12-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

FHXJILDNPNECFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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